molecular formula C11H9N3O5 B2661546 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid CAS No. 1152540-95-8

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Cat. No.: B2661546
CAS No.: 1152540-95-8
M. Wt: 263.209
InChI Key: NMQIIAJLAFLWFB-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing in ethanol or methanol, followed by purification through recrystallization .

Chemical Reactions Analysis

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alcohols, and amines. Major products formed from these reactions include amino derivatives, esters, and amides .

Scientific Research Applications

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the pyridazine ring may influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid include other pyridazine derivatives with different substituents. For example:

    1-(4-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: Similar structure but with the nitro group in the para position.

    1-(3-Aminophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: The nitro group is replaced with an amino group.

    1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid: The nitro group is replaced with a methyl group.

These compounds differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound .

Properties

IUPAC Name

1-(3-nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-10-5-4-9(11(16)17)12-13(10)7-2-1-3-8(6-7)14(18)19/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQIIAJLAFLWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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